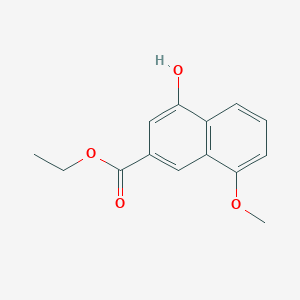
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester
Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester is an organic compound belonging to the naphthalene family It is characterized by the presence of an ethyl ester group, a methoxy group, and a hydroxyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester typically involves the esterification of 8-methoxy-4-hydroxynaphthalene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 8-methoxy-4-oxo-naphthalene-2-carboxylate.
Reduction: Ethyl 8-methoxy-4-hydroxy-naphthalene-2-carboxylate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-methoxy-4-oxo-naphthalene-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.
Ethyl 8-hydroxy-4-methoxy-naphthalene-2-carboxylate: Similar structure but with the positions of the hydroxyl and methoxy groups reversed.
Methyl 8-methoxy-4-hydroxynaphthalene-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of an ethyl ester, methoxy, and hydroxyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 4-hydroxy-8-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-18-14(16)9-7-11-10(12(15)8-9)5-4-6-13(11)17-2/h4-8,15H,3H2,1-2H3 |
InChI Key |
HCVRDHSIBXMNAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2OC)C(=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














